

# An In-depth Technical Guide to Methylurea: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylurea

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This technical guide provides a comprehensive overview of **methylurea**, a simple yet significant organic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a precursor in chemical synthesis, particularly in the context of its potent derivative, N-nitrosomethylurea (MNU).

## Core Properties of Methylurea

**Methylurea**, also known as N-methylurea or monomethylurea, is the simplest N-methyl derivative of urea. Its fundamental properties are crucial for its application in research and synthesis.

Property	Value	Reference(s)
Chemical Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	74.08 g/mol	[1][3][4]
CAS Number	598-50-5	[1][2][4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	99-101 °C	[6]
Boiling Point	114.6 °C	[6]
Solubility	Highly soluble in water; soluble in alcohols and acetone	[7]
IUPAC Name	methylurea	[4]

## Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides established protocols for the synthesis and characterization of **methylurea**.

### Synthesis of Methylurea from Methylamine and Urea

This protocol is adapted from established methods for preparing **methylurea**, which often serves as an intermediate for other syntheses.[1]

Materials:

- 24% aqueous methylamine solution
- Urea (CO(NH<sub>2</sub>)<sub>2</sub>)
- Concentrated hydrochloric acid (HCl)
- Methyl red indicator

Procedure:

- In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution.
- Carefully add concentrated hydrochloric acid (approx. 155 mL) until the solution is acidic to the methyl red indicator.
- Add water to bring the total weight of the solution to 500 g.
- Add 300 g (5 moles) of urea to the solution.
- Gently boil the solution under reflux for 2 hours and 45 minutes.
- Increase the heat and boil vigorously for an additional 15 minutes.
- Cool the solution to room temperature. The resulting aqueous solution contains **methylurea** and can be used directly for subsequent reactions, such as nitrosation.

#### Purification:

- If a solid product is required, the water can be removed under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture and dried under vacuum at room temperature.[\[5\]](#)

## Characterization Protocols

### 1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

#### Methodology:

- **Sample Preparation:** A small amount of dry, solid **methylurea** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[8\]](#)
- **Data Acquisition:** The infrared spectrum is recorded over a typical range of 4000-650  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.[\[8\]](#)

- **Expected Peaks:** The resulting spectrum will show characteristic absorption bands for the N-H bonds (stretching and bending), C=O bond (stretching), and C-N bonds of the urea and methyl groups.

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Methodology:

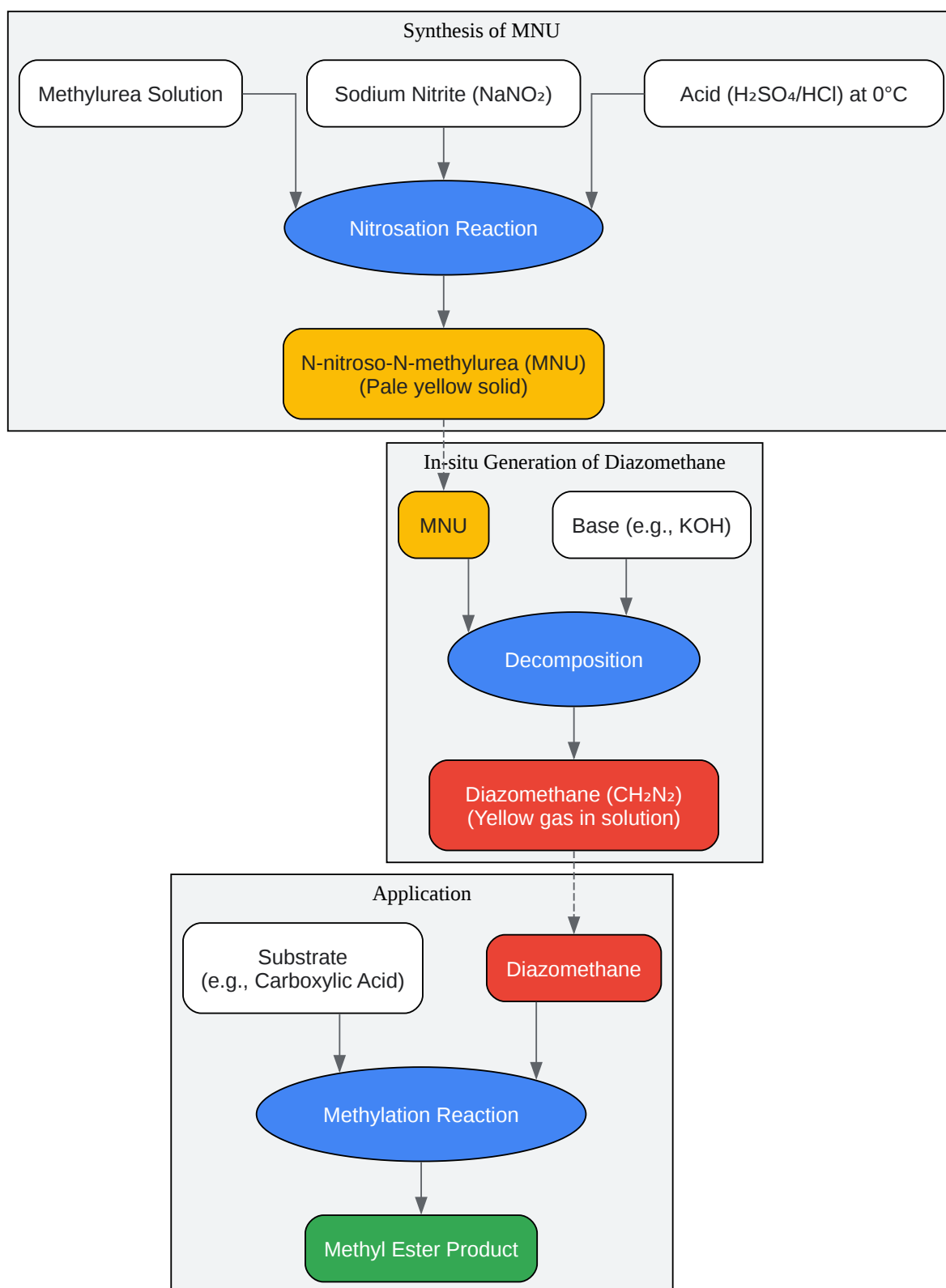
- **Sample Preparation:** Dissolve a small amount of **methyllurea** in a suitable deuterated solvent, such as DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ , in an NMR tube.
- **Data Acquisition:** Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).<sup>[9][10]</sup> Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).<sup>[9]</sup>
- **Expected Signals:**
  - $^1\text{H}$  NMR: Signals corresponding to the methyl protons ( $\text{CH}_3$ ) and the amine protons ( $\text{NH}$  and  $\text{NH}_2$ ) are expected.
  - $^{13}\text{C}$  NMR: Signals for the methyl carbon and the carbonyl carbon are expected.<sup>[11]</sup>

## Key Experimental Workflows and Signaling Pathways

While **methyllurea** itself is primarily an intermediate, its application in synthesis provides access to biologically active compounds that are subjects of intense research.

### Experimental Workflow: Synthesis of Diazomethane Precursor

**Methyllurea** is a critical starting material for the synthesis of N-nitroso-N-**methyllurea** (MNU), a precursor for generating diazomethane, a valuable but hazardous methylating agent. The following workflow illustrates this common application.<sup>[1][9]</sup>

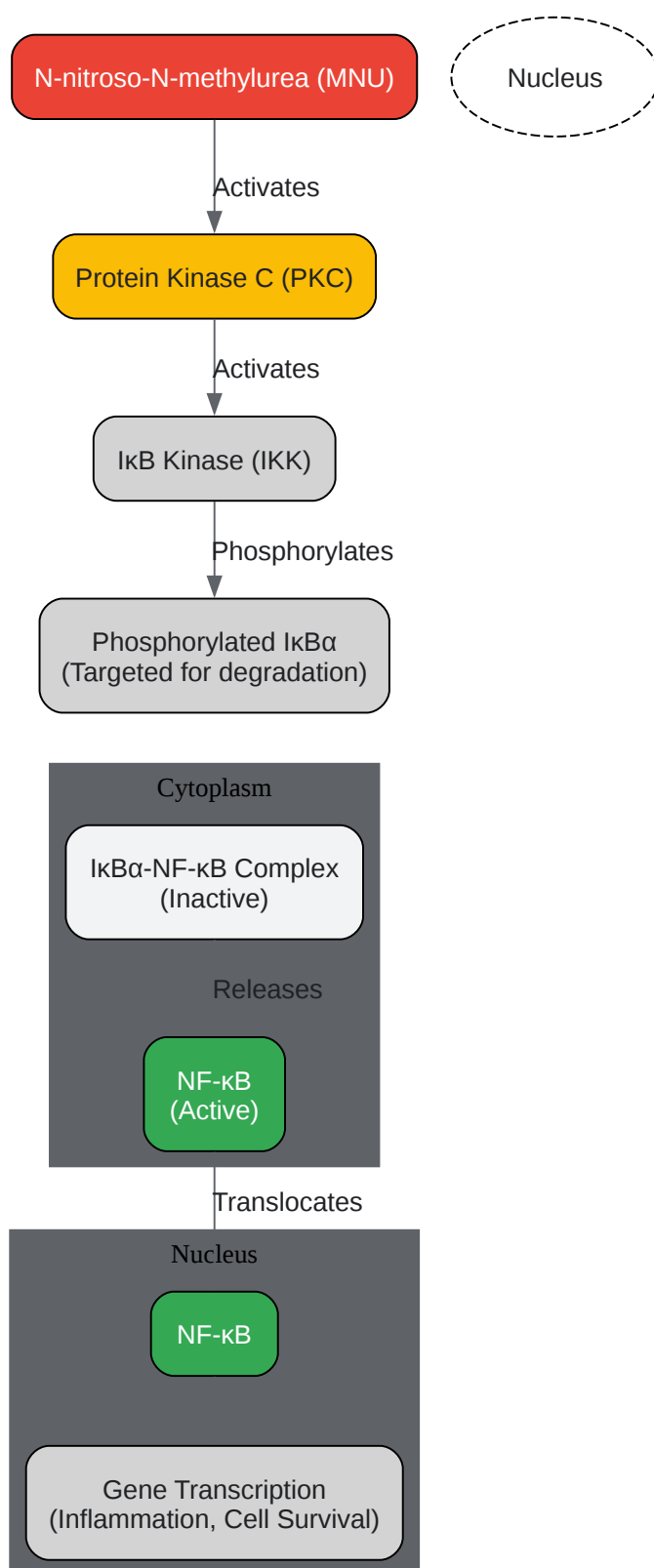


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Workflow for the synthesis and use of MNU from **methylurea**.

## Signaling Pathway: N-Nitroso-N-methylurea (MNU) and NF- $\kappa$ B Activation

N-nitroso-N-**methylurea** (MNU) is a potent carcinogen and alkylating agent that exerts its biological effects by damaging DNA and activating cellular signaling pathways.[4] One critical pathway it upregulates is the NF- $\kappa$ B pathway, which is central to inflammation, immunity, and cell survival. Research has shown that MNU can induce NF- $\kappa$ B activity in human keratinocytes through a mechanism dependent on Protein Kinase C (PKC).[5]



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Email: [info@benchchem.com](mailto:info@benchchem.com)